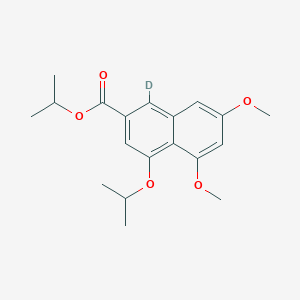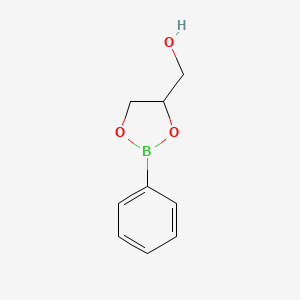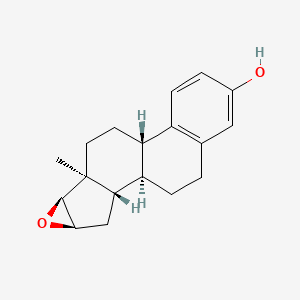
Estroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estroxide is a chemical compound known for its unique properties and applications in various fields. It is an epoxide, a type of organic compound that contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This structure imparts significant reactivity to the compound, making it valuable in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions: Estroxide can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the epoxide along with the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the alkene is continuously fed into a reaction chamber containing the peracid. The reaction is carefully controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the this compound product.
化学反应分析
Types of Reactions: Estroxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of this compound typically yields alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen in the epoxide ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers, depending on the nucleophile used.
科学研究应用
Estroxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
作用机制
The mechanism of action of estroxide involves its high reactivity due to the strained three-membered ring. This strain makes the epoxide ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants interacting with this compound.
相似化合物的比较
Styrene oxide: Another epoxide with similar reactivity but different applications.
Propylene oxide: Commonly used in the production of polyurethanes and other polymers.
Epichlorohydrin: Used in the synthesis of epoxy resins and other industrial chemicals.
Uniqueness of Estroxide: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in research and industry. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other epoxides.
属性
CAS 编号 |
472-56-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
(1R,2S,4R,6S,7S,10S)-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-trien-14-ol |
InChI |
InChI=1S/C18H22O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16-17(18)20-16/h3,5,8,13-17,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
InChI 键 |
XPXOJYZDBJGFEI-PNVOZDDCSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CCC5=C3C=CC(=C5)O |
规范 SMILES |
CC12CCC3C(C1CC4C2O4)CCC5=C3C=CC(=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)

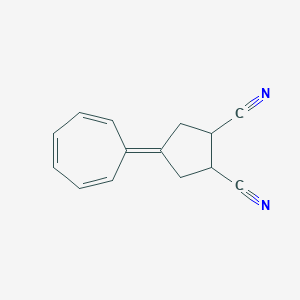

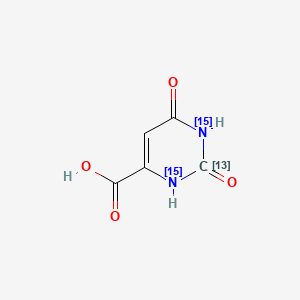
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
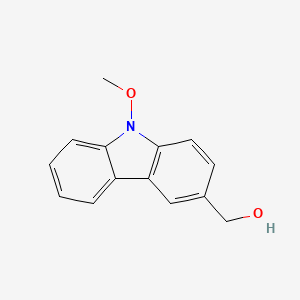
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
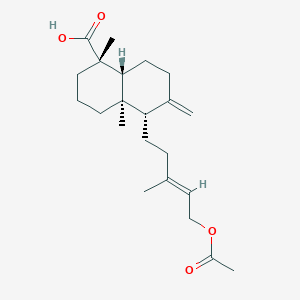
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
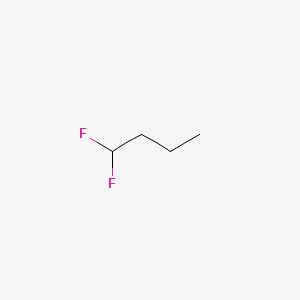
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
